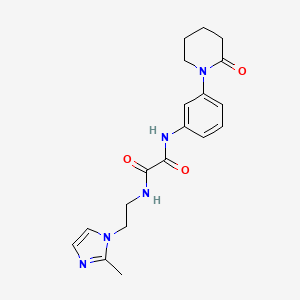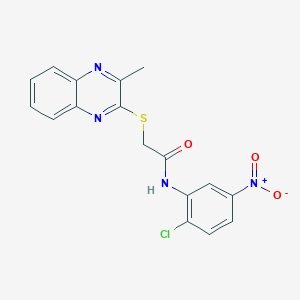![molecular formula C23H20FN3OS2 B2793282 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide CAS No. 923245-07-2](/img/structure/B2793282.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide, also known as compound X, is a novel chemical compound with potential applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of 6-fluorobenzo[d]thiazole, phenylthioacetic acid, and pyridin-4-ylmethylamine, which are then coupled with butanoyl chloride to form the final product.
Starting Materials
2-aminothiophenol, fluorobenzene, sulfur, phenylthioacetic acid, pyridin-4-ylmethanol, butanoyl chloride, triethylamine, dimethylformamide, dichloromethane, sodium bicarbonate, wate
Reaction
Synthesis of 6-fluorobenzo[d]thiazole: React fluorobenzene with sulfur and 2-aminothiophenol in the presence of a catalyst such as copper to form 6-fluorobenzo[d]thiazole., Synthesis of phenylthioacetic acid: React phenylthioacetonitrile with sodium hydroxide in water to form phenylthioacetic acid., Synthesis of pyridin-4-ylmethylamine: React pyridin-4-ylmethanol with ammonium formate in the presence of a catalyst such as palladium on carbon to form pyridin-4-ylmethylamine., Coupling of intermediates: React 6-fluorobenzo[d]thiazole, phenylthioacetic acid, and pyridin-4-ylmethylamine with butanoyl chloride in the presence of triethylamine and dimethylformamide in dichloromethane to form N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide., Purification: Purify the final product using techniques such as column chromatography and recrystallization.
Mécanisme D'action
The exact mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. In neuroscience, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In cancer research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Compound X has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. In neuroscience, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to protect neurons from oxidative stress and inflammation, and may also have anti-inflammatory effects in other tissues. In cancer research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-angiogenic effects (inhibition of blood vessel formation).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X in lab experiments is its potential to target specific enzymes and signaling pathways, which may make it useful in the development of new treatments for neurodegenerative diseases and cancer. However, there are also limitations to using N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X in lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X, including further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases and cancer, and the development of new analogs with improved potency and selectivity. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X may help to optimize its use in clinical settings.
Applications De Recherche Scientifique
Compound X has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide X has been shown to inhibit the growth of certain types of cancer cells and may be useful in the development of new cancer treatments.
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS2/c24-18-8-9-20-21(15-18)30-23(26-20)27(16-17-10-12-25-13-11-17)22(28)7-4-14-29-19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHNXNXNUHEBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)






![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)
![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)




![4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine](/img/structure/B2793222.png)